molecular formula C10H9NO3 B8442181 N-(1,3-dioxopropan-2-yl)benzamide

N-(1,3-dioxopropan-2-yl)benzamide

Cat. No.: B8442181
M. Wt: 191.18 g/mol
InChI Key: CLHMEJXTPDSPLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Dioxopropan-2-yl)benzamide is a benzamide derivative characterized by a 1,3-dioxolane ring (a five-membered cyclic ketal) attached to the benzamide nitrogen.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

N-(1,3-dioxopropan-2-yl)benzamide

InChI

InChI=1S/C10H9NO3/c12-6-9(7-13)11-10(14)8-4-2-1-3-5-8/h1-7,9H,(H,11,14)

InChI Key

CLHMEJXTPDSPLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C=O)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Coordination and Reactivity

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () :

    • Structure : Contains an N,O-bidentate directing group (hydroxy and carbonyl oxygen).
    • Function : Facilitates metal-catalyzed C–H bond functionalization via chelation assistance.
    • Comparison : The 1,3-dioxolane group in the target compound lacks a hydroxyl group but has two ether oxygens, which may offer weaker but more flexible coordination sites for metals compared to the rigid N,O-bidentate system .
  • Phthalimide Derivatives (): Example: 4-Benzamido-N-(1,3-dioxoisoindolin-2-yl)benzamide. Structure: Features a six-membered dioxoisoindolin ring. Function: Exhibits insecticidal activity (LD50 = 0.70–1.91 µg/fly) and environmental compatibility.

Data Tables: Key Comparative Properties

Table 1: Structural and Pharmacological Comparison

Compound Substituent/Group Key Activity/Property Rotatable Bonds H-Bond Donors/Acceptors Reference
N-(1,3-Dioxopropan-2-yl)benzamide 1,3-Dioxolane Potential metal coordination 3 1 / 4 Inferred
N-(1,3-Dioxoisoindolin-2-yl)benzamide Phthalimide Insecticidal (LD50 = 0.70 µg/fly) 4 1 / 5
ZINC33268577 Bromine, pyridopyrimidine VEGFR-2 inhibition 5 1 / 5
LMM5 1,3,4-Oxadiazole, sulfamoyl Antifungal (C. albicans) 7 1 / 7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.